molecular formula C12H19NO2 B15138764 Mirogabalin-13C2,d1 (Mixture of Diastereomers)

Mirogabalin-13C2,d1 (Mixture of Diastereomers)

Cat. No.: B15138764
M. Wt: 212.28 g/mol
InChI Key: FTBQORVNHOIASH-HBNPQTATSA-N
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Description

Mirogabalin-13C2,d1 (Mixture of Diastereomers) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mirogabalin, which is known for its high potency and selectivity as an α2δ-1 ligand. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirogabalin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirogabalin-13C2,d1 involves the incorporation of carbon-13 and deuterium into the Mirogabalin molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .

Industrial Production Methods

Industrial production methods for Mirogabalin-13C2,d1 are also proprietary. Typically, such compounds are produced in specialized facilities equipped to handle isotopically labeled materials. The production process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Mirogabalin-13C2,d1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Mirogabalin-13C2,d1 may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Mirogabalin-13C2,d1 is used in various scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactivity of Mirogabalin.

    Biology: It is used to investigate the biological effects and mechanisms of action of Mirogabalin.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Mirogabalin.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Mirogabalin-13C2,d1 exerts its effects by selectively binding to the α2δ-1 subunit of voltage-sensitive calcium channel complexes in the central nervous system. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission. The molecular targets and pathways involved include the α2δ-1 subunit and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mirogabalin-13C2,d1 include:

Uniqueness

Mirogabalin-13C2,d1 is unique due to its isotopic labeling with carbon-13 and deuterium, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides insights into the metabolic pathways and mechanisms of action of Mirogabalin that are not possible with non-labeled compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

212.28 g/mol

IUPAC Name

2-[(1R,5S)-6-[amino(deuterio)methyl]-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12?/m1/s1/i6+1,7D,11+1/t7?,9-,10-,12?

InChI Key

FTBQORVNHOIASH-HBNPQTATSA-N

Isomeric SMILES

[2H]C(C1(C[C@@H]2[C@H]1C=C(C2)CC)[13CH2][13C](=O)O)N

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN

Origin of Product

United States

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